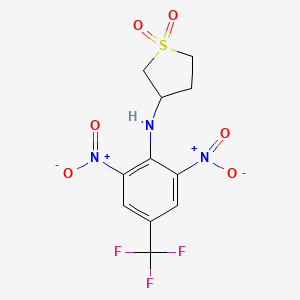
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide: is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a picolinamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular activity.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against α-amylase enzyme , which could suggest a potential mechanism of action.
Biochemical Pathways
Based on the potential targets, it could be inferred that the compound might affect the metabolic pathways of mycobacterium tuberculosis h37ra or the carbohydrate digestion and absorption pathways via α-amylase inhibition .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for a specified duration, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used as a catalyst in the synthesis of the compound.
Aromatic C-nucleophiles: Employed in substitution reactions to modify the pyrimidine ring.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide has diverse applications in scientific research, including:
Drug Development: The compound is used in the development of new pharmaceuticals due to its potential biological activity.
Protein-Protein Interaction Studies: It is employed in studying protein-protein interactions, which are crucial for understanding various biological processes.
Chemical Biology: The compound is used as a tool in chemical biology to investigate cellular pathways and mechanisms.
Comparison with Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrrolidine-pyrimidine structure.
4-(pyrrolidin-1-yl)piperidine: Another compound featuring a pyrrolidine ring attached to a different heterocyclic system.
Uniqueness: N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide is unique due to the presence of the picolinamide moiety, which imparts additional chemical properties and potential biological activities. This structural feature distinguishes it from other pyrrolidine-pyrimidine derivatives and enhances its versatility in scientific research.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-1-2-6-15-11)18-12-9-13(17-10-16-12)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHQFCOTOXWDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
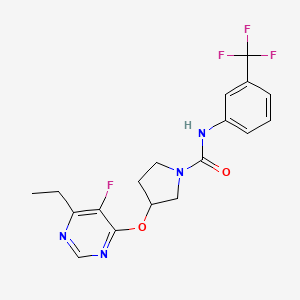
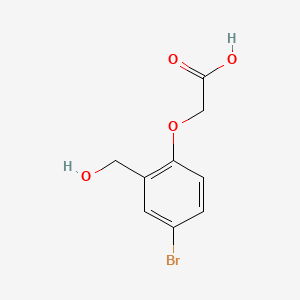
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
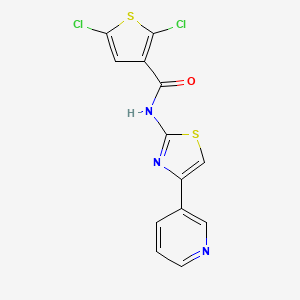
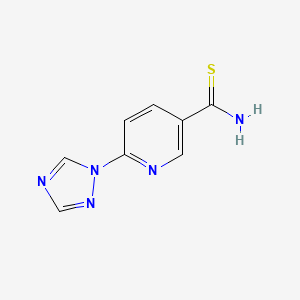
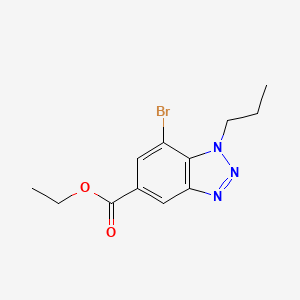
![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
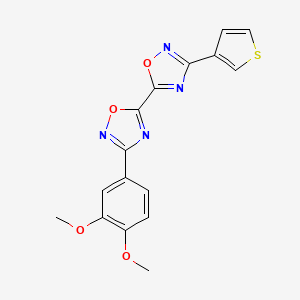
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)

![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)
